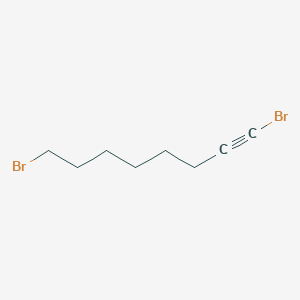
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino group, and the esterification process. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
化学反应分析
Types of Reactions
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group and ester functional group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Amino-2-methylpropanol: A related compound with similar structural features.
4-Amino-3-(propan-2-yloxy)phenyl derivatives: Compounds with similar aromatic substitution patterns.
Piperidine carboxylates: Compounds with similar piperidine ring structures and ester functional groups.
Uniqueness
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features
属性
分子式 |
C21H34N2O3 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C21H34N2O3/c1-7-17-12-16(10-11-23(17)20(24)26-21(4,5)6)15-8-9-18(22)19(13-15)25-14(2)3/h8-9,13-14,16-17H,7,10-12,22H2,1-6H3 |
InChI 键 |
CWUKJEYJDUIJPD-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)N)OC(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


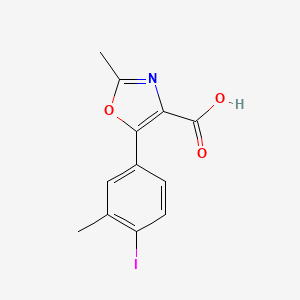


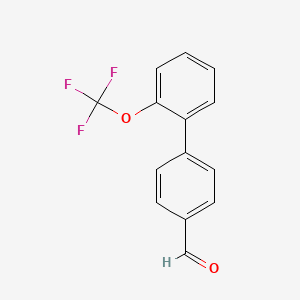

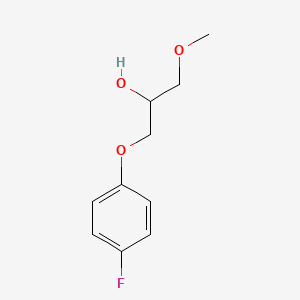
![4-[(Methylisopropylamino)methyl]benzonitrile](/img/structure/B8539040.png)
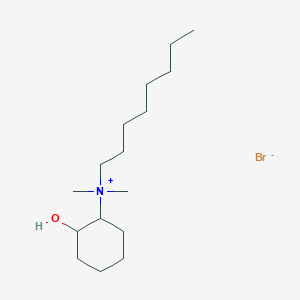
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate](/img/structure/B8539051.png)

